molecular formula C6H3BrCl2O B181030 2-Bromo-4,6-dichlorophenol CAS No. 4524-77-0

2-Bromo-4,6-dichlorophenol

Cat. No.: B181030
CAS No.: 4524-77-0
M. Wt: 241.89 g/mol
InChI Key: FRPHJINKMDMSPH-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a phenolic ring. This compound is known for its applications in various fields, including analytical chemistry and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-dichlorophenol can be synthesized through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride or aluminum chloride, which facilitates the halogenation process. The reaction conditions often include controlled temperatures and the use of solvents like acetic acid or chloroform to ensure the desired substitution pattern on the phenolic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product. The use of automated systems and stringent quality control measures ensures the consistency and safety of the compound produced .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenols or amines.

    Oxidation: Production of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

2-Bromo-4,6-dichlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dichlorophenol involves its interaction with biological molecules, particularly enzymes and proteins. The halogen atoms on the phenolic ring can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. This compound may also disrupt cellular processes by interfering with membrane integrity or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

2-bromo-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHJINKMDMSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196447
Record name 2-Bromo-4,6-dichlorophenol
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Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4524-77-0
Record name 2-Bromo-4,6-dichlorophenol
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Record name 2-Bromo-4,6-dichlorophenol
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Record name 4524-77-0
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Record name 2-Bromo-4,6-dichlorophenol
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Record name 2-bromo-4,6-dichlorophenol
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Record name 2-BROMO-4,6-DICHLOROPHENOL
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Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro-phenol (15 g, 19.02 mmol) in toluene (200 ml) was added bromine (5.1 ml, 184.04 mmol) dropwise at −50° C. Then tert.-butylamine (19.4 ml, 99.02 mmol) was added dropwise and the reaction mixture was stirred at −50° C. for 30 minutes. The reaction was quenched by addition of 38% aqueous NaHSO3 solution, the organic layer was separated and the aqueous layer was extracted two times with EtOAc. The combined organic extracts were dried with Na2SO4, filtered and evaporated to obtain the title compound as white solid (21.5 g, 96%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichlorophenol (4 g, 24.5 mmol) and sodium acetate (2 g, 24.5 mmol) in acetic acid (40 ml) was added bromine (1.3 ml, 24.5 mmol) and the reaction stirred at room temperature for 14 hours. The reaction was poured into 600 ml ice and filtered. The product was extracted into dichloromethane (200 ml) dried over sodium sulphate and concentrated in vacuo to furnish 5.5 g of the title product as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Two

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